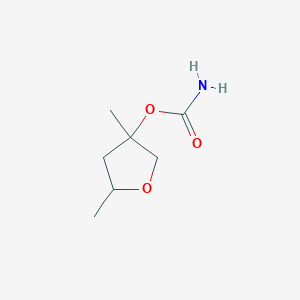
(3,5-Dimethyloxolan-3-yl) carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dimethyloxolan-3-yl) carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and chemical synthesis. The compound’s structure features a five-membered oxolane ring substituted with two methyl groups at positions 3 and 5, and a carbamate group attached to the 3-position of the oxolane ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethyloxolan-3-yl) carbamate typically involves the reaction of (3,5-Dimethyloxolan-3-yl) alcohol with an isocyanate or carbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include moderate temperatures (around 25-50°C) and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions: (3,5-Dimethyloxolan-3-yl) carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the carbamate group can be hydrolyzed to form (3,5-Dimethyloxolan-3-yl) alcohol and carbon dioxide.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxolane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Hydrolysis: (3,5-Dimethyloxolan-3-yl) alcohol and carbon dioxide.
Oxidation: Oxolane derivatives with oxidized functional groups.
Substitution: Various carbamate derivatives depending on the nucleophile used.
科学的研究の応用
(3,5-Dimethyloxolan-3-yl) carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacologically active compound.
Industry: Utilized in the production of polymers, coatings, and other materials due to its reactivity and stability.
作用機序
The mechanism of action of (3,5-Dimethyloxolan-3-yl) carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.
類似化合物との比較
- (3,5-Dimethyloxolan-2-yl) carbamate
- (3,5-Dimethyloxolan-4-yl) carbamate
- (3,5-Dimethyloxolan-5-yl) carbamate
Comparison: (3,5-Dimethyloxolan-3-yl) carbamate is unique due to the specific positioning of the carbamate group on the 3-position of the oxolane ring. This positioning can influence the compound’s reactivity, stability, and interaction with molecular targets. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
89895-73-8 |
|---|---|
分子式 |
C7H13NO3 |
分子量 |
159.18 g/mol |
IUPAC名 |
(3,5-dimethyloxolan-3-yl) carbamate |
InChI |
InChI=1S/C7H13NO3/c1-5-3-7(2,4-10-5)11-6(8)9/h5H,3-4H2,1-2H3,(H2,8,9) |
InChIキー |
KLNLDZDWOIIQAG-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CO1)(C)OC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



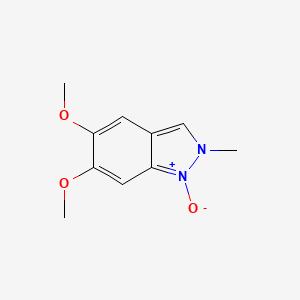
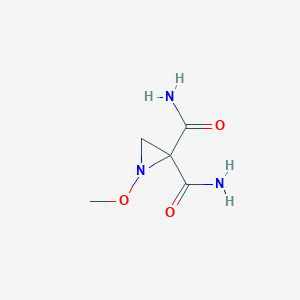

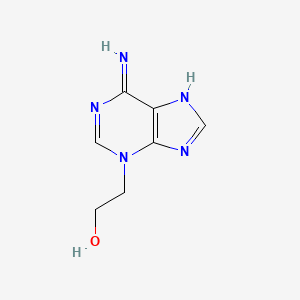


![Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy-](/img/structure/B13794194.png)

![ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate](/img/structure/B13794206.png)
![4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794208.png)

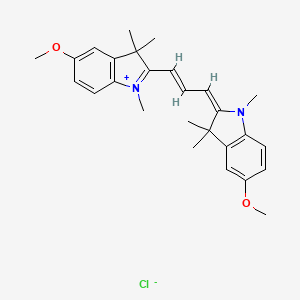
![N,N'-[Oxybis(methylene)]bis[N-phenylaniline]](/img/structure/B13794222.png)
